(R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide
Overview
Description
(R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide, also known as JNJ-40411813, is a novel small-molecule antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
- Researchers have investigated the behavior of the barium-139 nucleus in stellar environments. By capturing neutrons, this nucleus plays a crucial role in the production of lanthanum, a rare earth element. Understanding the conditions for neutron capture (the intermediate neutron capture process or “i process”) sheds light on where and how heavy elements like platinum and gold are formed within stars .
- In ecological studies, ®-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide can be used to explore interactions between organisms and their environment. Its unique chemical structure may influence ecological processes, such as nutrient cycling, plant growth, or insect behavior. Researchers can investigate its effects on ecosystems and biodiversity .
- The compound’s chirality (the (2R)- configuration) makes it interesting for drug development. Enantiomers (mirror-image molecules) often exhibit different biological activities. Scientists can explore its potential as a drug candidate, targeting specific receptors or enzymes .
- Nanocrystals play a vital role in modern materials science. Researchers can synthesize nanocrystals of ®-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide and study their properties. These nanocrystals may find applications in catalysis, sensors, or optoelectronics .
- Chemists can utilize this compound in asymmetric synthesis due to its chiral center. It can serve as a building block for creating complex molecules with specific stereochemistry. Investigating its reactivity and selectivity in various reactions is essential .
- Enzymes often recognize specific chiral molecules. Researchers can explore how ®-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide interacts with enzymes, affecting their activity or substrate binding. This knowledge contributes to understanding biological processes and designing enzyme inhibitors .
Astrophysics and Stellar Processes
Ecological Research
Drug Development and Pharmacology
Materials Science and Nanotechnology
Organic Synthesis and Chemical Reactions
Biological Studies and Enzyme Mechanisms
properties
IUPAC Name |
(2R)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZLRUIGXMARU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)NC1=CC=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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